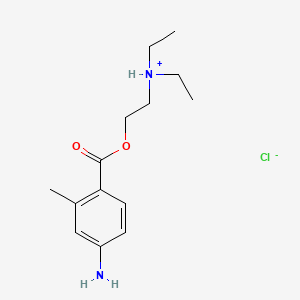![molecular formula C21H27ClN5.HO4S<br>C21H28ClN5O4S B13763515 2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate CAS No. 72828-96-7](/img/structure/B13763515.png)
2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate is a complex organic compound with a unique structure that includes a diazenyl group, a cyanophenyl group, and a trimethylazanium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate typically involves multiple steps. The initial step often includes the diazotization of 5-chloro-2-cyanophenylamine, followed by coupling with N-ethyl-3-methylaniline. The resulting intermediate is then quaternized with trimethylamine to form the final product. The reaction conditions usually involve controlled temperatures and pH levels to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pH, and reactant concentrations is common to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the cleavage of the diazenyl group, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly at the diazenyl and cyanophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate involves its interaction with specific molecular targets. The diazenyl group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can disrupt normal cellular processes, making the compound useful in various biochemical applications.
Comparación Con Compuestos Similares
Similar Compounds
Vanillin acetate: A compound with a similar aromatic structure but different functional groups.
(-)-Carvone: A natural compound with a similar molecular weight but different chemical properties.
Uniqueness
2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in research and industry, distinguishing it from other similar compounds.
Propiedades
Número CAS |
72828-96-7 |
|---|---|
Fórmula molecular |
C21H27ClN5.HO4S C21H28ClN5O4S |
Peso molecular |
482.0 g/mol |
Nombre IUPAC |
2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C21H27ClN5.H2O4S/c1-6-26(11-12-27(3,4)5)19-9-10-20(16(2)13-19)24-25-21-14-18(22)8-7-17(21)15-23;1-5(2,3)4/h7-10,13-14H,6,11-12H2,1-5H3;(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
ZENVJICDUGVOQK-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=C(C=CC(=C2)Cl)C#N)C.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


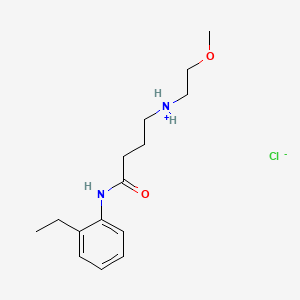
![Chromate(2-), [2,4-dihydro-4-[[2-(hydroxy-kappaO)-5-nitrophenyl]azo-kappaN1]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3][2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]-5-nitrobenzenesulfonato(3-)]-, sodium hydrogen](/img/structure/B13763441.png)


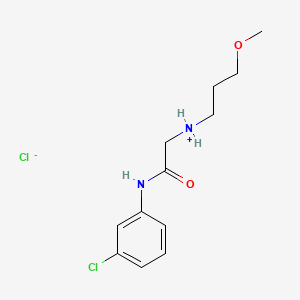
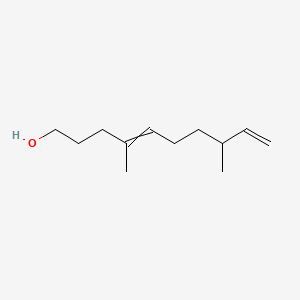


![3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13763487.png)
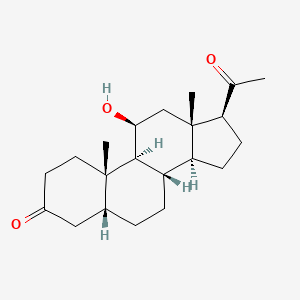

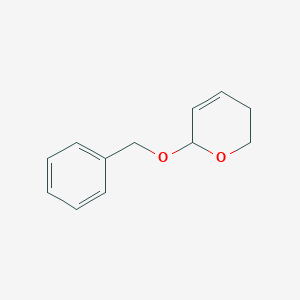
![3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763507.png)
